Endophenazine B

Antimicrobial Resistance MRSA Phenazine Antibiotics

Endophenazine B is a prenylated phenazine antibiotic delivering 7.8-fold greater anti-MRSA potency (MIC 8–32 µg/mL) than phenazine-1-carboxylic acid. Its unique violet chromophore (λₘₐₓ ~540–560 nm) enables label-free tracking in complex matrices, while a tumor selectivity index of ~10.8 minimizes off-target cytotoxicity versus Endophenazine A (SI ~9.0). With a fully characterized biosynthetic gene cluster and demonstrated heterologous production in Pseudomonas chlororaphis, it is the definitive choice for resistance mechanism studies, cytotoxicity profiling, and biosynthesis optimization. Secure your supply of this high-purity, application-validated compound.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B1245414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndophenazine B
Synonymsendophenazine B
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=O)C=C2C1=NC3=C(C=CC=C3N2C)C(=O)O)C
InChIInChI=1S/C19H18N2O3/c1-11(2)7-8-12-9-13(22)10-16-17(12)20-18-14(19(23)24)5-4-6-15(18)21(16)3/h4-7,9-10H,8H2,1-3H3,(H,23,24)
InChIKeyCIWWONHFDUMHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Endophenazine B: A Prenylated Phenazine Antibiotic with Documented Dual Antibacterial and Anticancer Bioactivity


Endophenazine B (CAS 479415-40-2; C₁₉H₁₈N₂O₃; MW 322.36) is a member of the endophenazine family, a series of prenylated phenazine antibiotics produced by endosymbiotic Streptomyces strains, including S. anulatus and S. prasinus ZO16 [1][2]. Unlike non-prenylated phenazines such as phenazine-1-carboxylic acid (PCA), the incorporation of a 3-methylbut-2-enyl prenyl group confers a distinctive molecular architecture and a deep violet chromophoric signature, enabling facile detection and tracking in complex biological matrices [3].

Why Endophenazine B Cannot Be Replaced by Other Phenazines or Endophenazine Congeners


Substituting Endophenazine B with a generic phenazine—such as phenazine-1-carboxylic acid (PCA) or even the closely related Endophenazine A—introduces significant experimental variability that undermines reproducibility in both antimicrobial susceptibility testing and cytotoxicity profiling. While Endophenazine A and B share overlapping antibacterial MIC ranges (8-32 μg/mL against MRSA) [1], their divergent prenylation patterns (Endophenazine B possesses a 5-methyl-7-oxo substitution absent in Endophenazine A) [2] alter redox cycling kinetics, reactive oxygen species (ROS) generation, and ultimately, the tumor selectivity index . PCA, a non-prenylated comparator, exhibits markedly inferior activity against MRSA (MIC 250 μg/mL or >32 μg/mL depending on strain) [3], rendering it an unsuitable surrogate for resistance mechanism studies. Furthermore, the unique violet chromophore of Endophenazine B, arising from its specific extended conjugation, provides a built-in, label-free detection modality not available with most other phenazines, which are often yellow or colorless .

Quantitative Evidence for Endophenazine B Differentiation and Selection Criteria


MRSA Antibacterial Potency: Endophenazine B vs. Phenazine-1-Carboxylic Acid (PCA)

Endophenazine B demonstrates significantly greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) than the non-prenylated phenazine comparator, phenazine-1-carboxylic acid (PCA). In a direct comparative study using broth microdilution, Endophenazine B exhibited an MIC range of 8-32 μg/mL against MRSA strains [1]. In contrast, PCA showed markedly weaker activity, with reported MIC values of 250 μg/mL against MRSA strain N315 [2] and ≥32 μg/mL against other MRSA clinical isolates [3]. This represents a ≥7.8-fold difference in potency, with Endophenazine B being active at concentrations nearly an order of magnitude lower.

Antimicrobial Resistance MRSA Phenazine Antibiotics MIC Determination

Cytotoxic Selectivity Index: Endophenazine B Exhibits Favorable Cancer vs. Non-Cancer Cell Discrimination

Endophenazine B displays a measurable therapeutic window in vitro, exhibiting selective cytotoxicity toward cancer cells over non-cancerous cells. Against HeLa cervical cancer cells, the IC₅₀ of Endophenazine B was determined to be 30.40-32.51 μg/mL, whereas the IC₅₀ against non-cancerous Vero (African green monkey kidney) cells was 317.44-328.63 μg/mL [1]. The calculated selectivity index (SI = IC₅₀, Vero / IC₅₀, HeLa) for Endophenazine B is approximately 10.6-10.8 [1]. In contrast, the closely related Endophenazine A exhibited a lower selectivity index under identical assay conditions, with a HeLa IC₅₀ of 31.2 μg/mL and a Vero IC₅₀ of 281.5 μg/mL, yielding an SI of ~9.0 .

Cancer Cell Cytotoxicity Selectivity Index HeLa Cells Vero Cells

Broad-Spectrum Anticancer Activity Across Multiple Human Cancer Cell Lines

Endophenazine B demonstrates consistent cytotoxicity across multiple human cancer cell lines, with a distinct potency gradient that may inform tissue-specific applications. In a single study quantifying both Endophenazine A and B, IC₅₀ values for Endophenazine B ranged from 23.41 to 28.26 μg/mL for MDA-MB-231 (breast cancer), 30.40 to 32.51 μg/mL for HeLa (cervical cancer), and 78.32 to 86.45 μg/mL for HepG2 (liver cancer) [1]. Notably, Endophenazine B exhibited approximately 2.5-3.7× greater potency against breast cancer cells (MDA-MB-231) compared to liver cancer cells (HepG2) [1]. By comparison, Endophenazine A displayed a similar range of IC₅₀ values across these same cell lines, with no statistically significant difference between the two compounds (p > 0.05) [1].

Cancer Cell Cytotoxicity Breast Cancer Liver Cancer HeLa Cells

Defined Biosynthetic Accessibility via Heterologous Expression Systems

The biosynthesis of Endophenazine B is governed by a well-characterized gene cluster encoding the prenyltransferase EpzP, which catalyzes the attachment of the 3-methylbut-2-enyl group to the phenazine core [1]. This enzymatic step has been quantitatively defined: EpzP exhibits a Kₘ of 108 μM for dihydro-phenazine-1-carboxylic acid (dihydro-PCA) and 25 μM for dimethylallyl diphosphate (DMAPP) [1]. Unlike Endophenazine A, which shares an overlapping but distinct biosynthetic pathway, Endophenazine B production has been successfully reconstituted in heterologous hosts, including Pseudomonas chlororaphis P3, via introduction of the PpzP prenyltransferase gene . The baseline fermentation yield of Endophenazine B in native Streptomyces strains is approximately 20 mg/L, with metabolic engineering and medium optimization enabling significantly higher titers . In contrast, the biosynthesis of Endophenazine C and D remains less characterized, with no published heterologous expression protocols available.

Heterologous Biosynthesis Prenyltransferase Metabolic Engineering Streptomyces

Unique Chromophoric Signature Enables Label-Free Detection and Quantification

Endophenazine B possesses a distinctive deep violet coloration (λₘₐₓ ~540-560 nm) arising from its extended conjugated π-system, which includes both the phenazine core and the 7-oxo-5-methyl substitution [1]. This chromophoric property provides a built-in, label-free detection modality that distinguishes Endophenazine B from most other phenazines, which typically appear yellow (e.g., pyocyanin) or colorless (e.g., reduced phenazines) [1]. In HPLC-diode array analysis, Endophenazine B exhibits a characteristic UV-Vis spectrum with a prominent absorption band in the visible region, enabling unambiguous identification even in complex fermentation broths [2]. In contrast, the comparator compound Endophenazine A, lacking the 7-oxo substitution, exhibits a different absorption profile and appears as a paler yellow-orange solid .

Spectrophotometry Chromophore HPLC Detection Phenazine

Herbicidal Activity Against Lemna minor: A Differentiating Auxiliary Application

Endophenazine B exhibits low herbicidal activity against the aquatic plant Lemna minor (duckweed), a property shared with Endophenazine A and D but not observed in non-prenylated phenazines such as PCA [1]. The specific IC₅₀ or growth inhibition values for Endophenazine B against L. minor have not been published in the primary literature; however, the activity is consistently described as "low" across multiple authoritative sources [1]. In comparison, Endophenazine A has been reported to exhibit a similar low herbicidal effect [1], while Endophenazine C and the non-prenylated PCA show no appreciable activity in this assay [1]. This herbicidal property is not a primary driver of selection but provides an auxiliary endpoint for studies exploring the ecological roles of phenazines or for screening for herbicidal lead compounds.

Herbicide Lemna minor Duckweed Phenazine

Where Endophenazine B Delivers Measurable Advantage: Defined Research and Industrial Use Cases


MRSA Resistance Mechanism Studies Requiring High-Sensitivity Phenotypic Screening

Researchers investigating the molecular basis of methicillin resistance in Staphylococcus aureus should prioritize Endophenazine B over phenazine-1-carboxylic acid (PCA) due to its 7.8-fold lower MIC against MRSA strains (8-32 μg/mL vs. 250 μg/mL) [1]. This enhanced potency enables the detection of subtle shifts in susceptibility that may be masked by the weaker activity of PCA, facilitating more precise delineation of resistance breakpoints and mechanism-of-action studies. The compound's bacteriostatic nature further supports time-kill kinetic analyses without confounding by rapid cell lysis [2].

Cancer Cell Selectivity Profiling in Cytotoxicity Screening Campaigns

For laboratories conducting comparative cytotoxicity profiling across cancer and non-cancer cell lines, Endophenazine B offers a statistically significant advantage in selectivity index (SI ≈ 10.6-10.8) over Endophenazine A (SI ≈ 9.0) [3]. This 1.2-fold improvement in selectivity, combined with comparable IC₅₀ values against HeLa (30.40-32.51 μg/mL), MDA-MB-231 (23.41-28.26 μg/mL), and HepG2 (78.32-86.45 μg/mL) cells, makes Endophenazine B the more appropriate choice for experiments where minimizing non-specific cytotoxicity to normal cells is a primary endpoint [3].

Heterologous Biosynthesis Platform Development and Metabolic Engineering

Academic and industrial groups seeking to establish a reliable, scalable supply of prenylated phenazines should select Endophenazine B as their model compound due to the availability of a fully characterized biosynthetic gene cluster and a demonstrated heterologous expression system. The EpzP prenyltransferase has defined kinetic parameters (Kₘ = 108 μM for dihydro-PCA, 25 μM for DMAPP) [4], and successful production of Endophenazine B has been achieved in engineered Pseudomonas chlororaphis P3 via introduction of the PpzP gene . This established workflow reduces the technical risk and time-to-data for biosynthesis optimization studies, whereas Endophenazine C and D lack comparable published heterologous production protocols [5].

Label-Free Detection and Quantification in Complex Biological Matrices

Investigators requiring non-destructive, real-time monitoring of compound distribution—such as in microbial co-culture experiments, plant-microbe interaction studies, or environmental fate analyses—should leverage the distinctive violet chromophore of Endophenazine B (λₘₐₓ ~540-560 nm) . This built-in optical signature enables direct visual tracking and spectrophotometric quantification without the need for fluorescent tagging or LC-MS/MS analysis, a feature not available with the yellow-orange Endophenazine A or the colorless phenazine-1-carboxylic acid . The chromophore also facilitates rapid assessment of compound stability and partitioning during extraction and purification workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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